Fmoc-Val-Cit-PAB-MMAE is a precursor of an antibody-drug conjugate (ADC) which contains a cleavable Val-Cit peptide, a PABC linker, and a MMAE payload. The Fmoc group is a protecting group that is commonly used in peptide synthesis to protect the N-terminal amino group. The MMAE is a synthetic antineoplastic agent.
Synthesis Analysis
The synthesis of Fmoc-Val-Cit-PAB-MMAE involves several steps. For instance, Fmoc-Val-Cit-PAB-PNP was dissolved in DMF at 0 ℃ under nitrogen protection, then HOBt and MMAE were added. After 15 min, pyridine and DIPEA were added and reached 0 ℃ for 30 min.
Molecular Structure Analysis
The molecular structure of Fmoc-Val-Cit-PAB-MMAE consists of a cleavable Val-Cit peptide, a PABC linker, and a MMAE payload. The Fmoc group is a protecting group used in peptide synthesis to protect the N-terminal amino group.
Chemical Reactions Analysis
The chemical reactions involved in the formation of Fmoc-Val-Cit-PAB-MMAE are complex. For example, the Val-Cit dipeptide motif is designed to be a substrate for cathepsin B and related enzymes in tumor lysosomes. The Val-Cit-PABC linker coupled to a monomethyl auristatin E (MMAE) payload is employed on three of the nine approved ADCs and has been tested on more than 20 clinical-stage molecules.
Physical And Chemical Properties Analysis
The molecular weight of Fmoc-Val-Cit-PAB-MMAE is 1345.7 g/mol. The Fmoc group is a commonly used protective group in peptide synthesis and is often used to protect N-terminal amino groups.
Related Compounds
Fc-PLG-MMAE
Compound Description: Fc-PLG-MMAE is a component of the aPDL1-PLG-MMAE nanomedicine. It comprises the Fc-III-4C peptide, poly(L-glutamic acid) (PLG), and monomethyl auristatin E (MMAE), conjugated via amide condensation. This component plays a crucial role in self-assembling with an anti-PDL1 monoclonal antibody (aPDL1) to form the complete nanomedicine, enabling targeted delivery of MMAE to PDL1-expressing tumors [].
MBRC-101
Compound Description: MBRC-101 is an antibody-drug conjugate designed to target the EphA5 receptor tyrosine kinase, which is overexpressed in several cancers, including breast cancer []. It consists of a humanized anti-EphA5 IgG1 kappa monoclonal antibody linked to MMAE through a protease-cleavable valine-citrulline (vc) ThioBridge linker. This design enables targeted delivery of MMAE, leading to EphA5-dependent cytotoxicity in vitro and significant anti-tumor activity in vivo [].
Hertuzumab-MC-Val-Cit-PAB-MMAE
Compound Description: Hertuzumab-MC-Val-Cit-PAB-MMAE (also referred to as hertuzumab-vcMMAE) is an ADC specifically designed to target HER2-positive gastric cancer cells []. It comprises the humanized anti-HER2 monoclonal antibody hertuzumab conjugated to MMAE via the MC-Val-Cit-PAB linker. This ADC exhibits enhanced cytotoxicity compared to the unconjugated antibody, demonstrating potent antitumor activity in both in vitro and in vivo models of HER2-positive gastric cancer [].
Trastuzumab-DM1
Compound Description: Trastuzumab-DM1 (also known as ado-trastuzumab emtansine or T-DM1) is an ADC that targets HER2-positive cancers []. It consists of the anti-HER2 monoclonal antibody trastuzumab linked to the cytotoxic agent mertansine (DM1). While not directly structurally related to Fmoc-Val-Cit-PAB-MMAE, it is mentioned in the context of comparing the efficacy of different ADCs targeting HER2-positive gastric cancer.
Relevance: Although Trastuzumab-DM1 is not a direct structural analog of Fmoc-Val-Cit-PAB-MMAE, it falls under the same category of antibody-drug conjugates and is relevant in the context of comparing different cytotoxic payloads and targeting moieties for similar therapeutic applications. The research indicates that hertuzumab-MC-Val-Cit-PAB-MMAE displays superior antitumor activity compared to Trastuzumab-DM1 in HER2-positive gastric cancer models [], highlighting the impact of different components within the ADC structure.
R1FF-MMAE
Compound Description: R1FF-MMAE is a targeted cytotoxic molecule designed to target cancer stem cells expressing LGR4-6 receptors []. It utilizes the Fu1-Fu2 receptor binding domain of RSPO1 (R1FF) as the targeting moiety, conjugated to MMAE through a valine-citrulline (vc) -PAB linker. This design allows for specific delivery of MMAE to LGR-expressing tumor cells, demonstrating significant cytotoxicity in vitro and therapeutic activity in vivo, particularly in ovarian cancer models [].
Trastuzumab-PEG(24u)-val-cit-PAB-MMAE
Compound Description: Trastuzumab-PEG(24u)-val-cit-PAB-MMAE is an ADC designed for targeted drug delivery, likely targeting HER2-positive cancers []. It comprises the anti-HER2 antibody trastuzumab conjugated to MMAE through a PEGylated valine-citrulline (vc)-PAB linker. The PEGylation likely enhances the conjugate's pharmacokinetic properties, while the vc-PAB linker enables intracellular release of MMAE [].
Overview
Fmoc-Val-Cit-PAB-MMAE is a synthetic compound that represents a significant advancement in the field of targeted cancer therapy. This compound is classified as an antibody-drug conjugate (ADC), which combines a cytotoxic agent with a targeting mechanism to selectively eliminate cancer cells while minimizing damage to healthy tissues. The structure of Fmoc-Val-Cit-PAB-MMAE includes several functional groups, each contributing to its efficacy and specificity in targeting cancer cells.
Source and Classification
Fmoc-Val-Cit-PAB-MMAE is derived from the synthesis of various peptide linkers and cytotoxic agents. The compound incorporates the Fmoc (9-fluorenylmethoxycarbonyl) protecting group, valine (Val), citrulline (Cit), para-aminobenzoic acid (PAB), and monomethyl auristatin E (MMAE), a potent cytotoxic drug used in chemotherapy. This classification as an ADC allows for enhanced delivery of MMAE to tumor sites, improving therapeutic outcomes in cancer treatment.
Synthesis Analysis
The synthesis of Fmoc-Val-Cit-PAB-MMAE involves several key steps:
Initial Coupling: The synthesis begins with the coupling of Fmoc-Val-Cit with PAB, forming the intermediate Fmoc-Val-Cit-PAB. This reaction typically employs standard peptide coupling techniques, such as using coupling reagents like HOBt (hydroxybenzotriazole) and activating agents like DIC (diisopropylcarbodiimide) in a solvent such as dimethylformamide.
Conjugation with Monomethyl Auristatin E: The next step involves attaching MMAE to the PAB linker. This is achieved through an amide bond formation, where MMAE is activated to enhance its reactivity towards the PAB moiety. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Purification: Following synthesis, the crude product undergoes purification via high-performance liquid chromatography (HPLC), allowing for the isolation of Fmoc-Val-Cit-PAB-MMAE with high purity levels.
Molecular Structure Analysis
Fmoc-Val-Cit-PAB-MMAE has a complex molecular structure characterized by multiple functional groups:
Fmoc Group: A protecting group that safeguards the amino group during synthesis.
Valine and Citrulline: Amino acids that provide specific binding sites for targeting cancer cells.
PAB Linker: Facilitates the attachment of MMAE while ensuring stability until reaching the target site.
MMAE: A cytotoxic agent that disrupts cancer cell proliferation upon release.
The molecular formula for Fmoc-Val-Cit-PAB-MMAE is C73H104N10O14 with a molecular weight of approximately 1345.78 g/mol.
Chemical Reactions Analysis
The chemical reactions involved in synthesizing Fmoc-Val-Cit-PAB-MMAE include:
Peptide Bond Formation: The initial reactions involve forming peptide bonds between amino acids using activation methods that promote efficient coupling.
Amide Bond Formation: The conjugation of MMAE to the PAB linker involves forming an amide bond, which is critical for maintaining the integrity of the drug until it reaches its target.
Cleavage Mechanism: Upon internalization by cancer cells, enzymes such as cathepsin B cleave the linker, releasing MMAE to exert its cytotoxic effects.
Mechanism of Action
The mechanism of action for Fmoc-Val-Cit-PAB-MMAE involves several steps:
Targeting: The compound selectively binds to receptors overexpressed on cancer cells due to the presence of specific amino acid sequences in its structure.
Internalization: Once bound, the ADC is internalized into the cancer cell through endocytosis.
Linker Cleavage: Inside the cell, lysosomal enzymes cleave the Val-Cit linker, releasing MMAE.
Cytotoxic Effect: Free MMAE disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in malignant cells.
Physical and Chemical Properties Analysis
Fmoc-Val-Cit-PAB-MMAE exhibits several notable physical and chemical properties:
Appearance: Typically appears as a pale yellow solid after purification.
Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide; limited solubility in water due to its hydrophobic components.
Stability: The compound shows stability under physiological conditions but is designed for rapid cleavage by specific enzymes once inside target cells.
Applications
Fmoc-Val-Cit-PAB-MMAE has significant applications in scientific research and clinical settings:
Cancer Therapy: As an ADC, it holds promise for targeted therapy against various cancers, improving efficacy while reducing systemic toxicity associated with traditional chemotherapy.
Research Tool: The compound can be utilized in studies aimed at understanding drug delivery mechanisms and optimizing linker designs for enhanced therapeutic outcomes.
Development of New Therapies: Ongoing research focuses on modifying linkers and payloads to create more effective ADCs tailored for specific cancer types.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Nav1.7-IN-2 is an inhibitor of voltage-gated sodium channels (Nav), in particular Nav 1.7, with IC50 of 80 nM.IC50 value: 80 nMTarget: Nav 1.7Nav1.7-IN-2 is useful for the treatment of diseases treatable by inhibition of these channels, in particular, chronic pain disorder. The more detailed information please refer to WO 2011103196 A1. Nav1.7-IN-2 is a Nav1.7 channel inhibitor extracted from patent WO/2011103196 A1, compound example J, has an IC50 of 80 nM.
CP 809,101 is a potent agonist of the serotonin (5-HT) receptor subtype 5-HT2C. It is selective for human 5-HT2C and rat 5-HT2C over human 5-HT2A, 5-HT2B, and rat 5-HT2A receptors in a FLIPR membrane potential assay (EC50s = 0.11, 0.06, 153, 65.3, and 119 nM, respectively) as well as human dopamine D2, histamine H1, and α1- and α2-adrenergic receptors (Kis = 872, 828, 217, and 956 nM, respectively). CP 809,101 inhibits the conditioned avoidance response, hyperactivity induced by PCP and D-amphetamine, and spontaneous locomotor activity in rats (ED50s = 4.8, 2.4, 2.9, and 2 mg/kg, respectively). It reduces prepulse inhibition deficits induced by apomorphine and improves novel object recognition in mice. CP 809,101 (0.01-1 μg/0.2 μl/side) reduces reinstatement of drug-seeking behavior in cocaine-primed rats when administered into the central amygdala but not the basolateral amygdala. It also reduces reinstatement of food-seeking behavior in a rat model of dietary relapse. CP-809101 Hcl is a potent and selective 5-HT2C receptor agonist with pEC50 of 9.96/7.19/6.81 for human 5-HT2C/5-HT2B/5-HT2A receptors respectively. IC50 Value: 9.96(pEC50 for 5-HT2C); 7.19(pEC50 for 5-HT2B); 6.81(pEC50 for 5-HT2A)Target: 5-HT2C ReceptorCP-809101 is a potent, functionally selective 5-HT2C agonist that displays approximately 100% efficacy in vitro. The aim of the present studies was to assess the efficacy of a selective 5-HT2C agonist in animal models predictive of antipsychotic-like efficacy and side-effect liability. Similar to currently available antipsychotic drugs, CP-809101 dose-dependently inhibited conditioned avoidance responding (CAR, ED50 = 4.8 mg/kg, sc). CP-809101 antagonized both PCP- and d-amphetamine-induced hyperactivity with ED50 values of 2.4 and 2.9 mg/kg (sc), respectively and also reversed an apomorphine induced-deficit in prepulse inhibition. At doses up to 56 mg/kg, CP-809101 did not produce catalepsy. Thus, the present results demonstrate that the 5-HT2C agonist, CP-809101, has a pharmacological profile similar to that of the atypical antipsychotics with low extrapyramidal symptom liability. CP-809101 was inactive in two animal models of antidepressant-like activity, the forced swim test and learned helplessness.
SAR7334 is a transient receptor potential canonical 6 (TRPC6) channel blocker (IC50 = 7.9 nM). It is selective for TRPC6 over TRPC4 and TRPC5 (IC50s = 282 and 226 nM, respectively). SAR7334 (0.2-1 μM) blocks TRPC6-dependent hypoxia-induced vasoconstriction in isolated perfused and ventilated mouse lung. It also inhibits oxidative stress-induced apoptosis and increases autophagic flux in primary mouse renal proximal tubule cells. SAR7334 hydrochloride is a potent TRPC6(Transient receptor potential cation channel, subfamily C, member 6) inhibitor. IC50 value:Target: TRPC6
YHO-13351 is the water-soluble prodrug of YHO-13177, which is a potent and specific inhibitor of BCRP.IC50 value:Target: BCRP inhibitorin vitro: YHO-13177 potentiated the cytotoxicity of SN-38, mitoxantrone, and topotecan in both BCRP-transduced human colon cancer HCT116 (HCT116/BCRP) cells and SN-38–resistant human lung cancer A549 (A549/SN4) cells that express BCRP, but had little effect in the parental cells. In addition, YHO-13177 potentiated the cytotoxicity of SN-38 in human lung cancer NCI-H460 and NCI-H23, myeloma RPMI-8226, and pancreatic cancer AsPC-1 cells that intrinsically expressed BCRP. In contrast, it had no effect on P-glycoprotein–mediated paclitaxel resistance in MDR1-transduced human leukemia K562 cells and multidrug resistance-related protein 1–mediated doxorubicin resistance in MRP1-transfected human epidermoid cancer KB-3-1 cells. YHO-13177 increased the intracellular accumulation of Hoechst 33342, a substrate of BCRP, at 30 minutes and partially suppressed the expression of BCRP protein at more than 24 hours after its treatment in both HCT116/BCRP and A549/SN4 cells [1].in vivo: In mice, YHO-13351 was rapidly converted into YHO-13177 after its oral or intravenous administration. Coadministration of irinotecan with YHO-13351 significantly increased the survival time of mice inoculated with BCRP-transduced murine leukemia P388 cells and suppressed the tumor growth in an HCT116/BCRP xenograft model, whereas irinotecan alone had little effect in these tumor models [1].
The hypoxia-inducible factor (HIF) transcription factors are members of the basic-helix-loop-helix (bHLH) family of transcription factors and play important roles in maintaining cellular oxygen homeostasis. HIF-1α has emerged as an important drug target in breast and prostate cancer, cardiovascular disease, and ischemia. ML-228 is an activator of the HIF signaling pathway, as demonstrated by HIF response element (HRE) reporter assay (EC50 = 1.2 µM), HIF-1α nuclear translocation assay (EC50 = 1.3 µM), and increased VEGF expression (EC50 = 1.6 µM). Its activity in the HRE assay is blocked by excess iron, suggesting that ML-228 can chelate iron. Molecular modeling indicates that ML-228 does not modulate HIF signaling by binding to prolyl hydroxyases. ML-228 also significantly inhibits ligand binding to several channels, receptors, and transporters, including ERG potassium channel, 5-HT2B and A3 adenosine receptors, and dopamine transporter. ML228(CID-46742353) is an activator of the Hypoxia Inducible Factor (HIF) pathway; potently activate HIF in vitro as well as its downstream target VEGF. IC50 value: 1 uM (EC50) Target: HIF activatorML228 represents a novel chemotype available to the research community for the study of HIF activation and its therapeutic potential. Not only is the compound substantially different in structure from known HIF activators, ML228 lacks the acidic functional group almost universally present in PHD inhibitors, which may be important for certain disease applications.